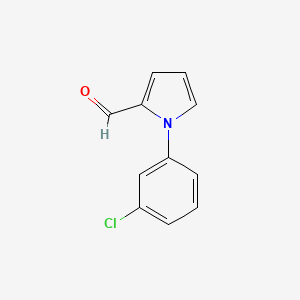

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEPODIXYXIDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395352 | |

| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-33-3 | |

| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde chemical properties"

An In-depth Technical Guide to the Synthesis, Characterization, and Chemical Properties of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Abstract: The N-arylpyrrole-2-carbaldehyde scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile intermediate for the development of complex heterocyclic systems. This technical guide focuses on a specific, yet sparsely documented member of this class: this compound. While direct experimental data for this compound is not extensively published, this document provides a comprehensive framework for its synthesis, purification, characterization, and predictable reactivity. By leveraging established chemical principles and data from closely related analogues, this guide offers researchers and drug development professionals a robust starting point for investigating and utilizing this valuable chemical entity. We will detail a reliable two-step synthetic pathway, predict its key physicochemical and spectroscopic properties, and explore its anticipated chemical behavior, thereby equipping scientists with the necessary knowledge for its practical application.

Introduction: The N-Arylpyrrole-2-Carbaldehyde Core Structure

Pyrrole-2-carbaldehydes are a significant class of heterocyclic compounds found in natural products and are pivotal in the synthesis of pharmaceuticals and functional materials.[1] Their biological relevance is well-documented, with derivatives exhibiting a wide range of activities.[1] The introduction of an N-aryl substituent, specifically a 3-chlorophenyl group, modulates the electronic properties and steric profile of the pyrrole core, influencing its reactivity and potential biological interactions. The aldehyde at the C2 position serves as a critical synthetic handle, allowing for a multitude of subsequent chemical transformations.

The target molecule, this compound, combines three key features:

-

An Electron-Rich Pyrrole Ring: Prone to electrophilic substitution and acting as the core heterocycle.

-

An N-(3-chlorophenyl) Group: This substituent influences the electron density of the pyrrole nitrogen and introduces a site for potential intermolecular interactions (e.g., halogen bonding).

-

A C2-Carbaldehyde Group: An electron-withdrawing group that deactivates the pyrrole ring to some extent but provides a prime site for nucleophilic addition and condensation reactions.

This guide will systematically deconstruct the synthesis and properties of this molecule.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be achieved in two primary stages: first, the construction of the N-substituted pyrrole ring, followed by the introduction of the formyl group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

Causality and Method Selection: The Paal-Knorr synthesis is the method of choice for generating N-substituted pyrroles from primary amines. It is a robust and high-yielding condensation reaction. Here, 3-chloroaniline serves as the nitrogen source, and 2,5-dimethoxytetrahydrofuran acts as a stable precursor to succinaldehyde, the required 1,4-dicarbonyl component. The acidic medium (acetic acid) catalyzes both the hydrolysis of the furan precursor and the subsequent cyclization and dehydration steps.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker of ice water, which will cause the product to precipitate.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-chlorophenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

Causality and Method Selection: The Vilsmeier-Haack reaction is the most effective and widely used method for the formylation of electron-rich aromatic and heterocyclic rings.[2] The reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium salt [(CH₃)₂N=CHCl]⁺, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For N-substituted pyrroles, this electrophilic substitution occurs with high regioselectivity at the C2 position due to the stabilizing effect of the nitrogen atom on the adjacent carbocation intermediate.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. The mixture will become thick and crystalline. Allow it to stir at 0°C for 30 minutes.

-

Substrate Addition: Dissolve the 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-5 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a stirred solution of saturated aqueous sodium acetate or sodium bicarbonate and ice.

-

Hydrolysis: Heat the resulting mixture to 50-60°C for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

Extraction: Cool the mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Predicted Physicochemical and Spectroscopic Properties

As this specific molecule is not widely characterized in available literature, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₁H₈ClNO | Derived from the chemical structure. |

| Molecular Weight | 205.64 g/mol | Calculated from the atomic weights of the constituent elements. |

| Physical State | Off-white to light brown solid | Similar substituted pyrrole carbaldehydes are crystalline solids at room temperature.[3] |

| Melting Point | 70 - 90 °C (estimated) | Expected to be a low-to-medium melting point solid, typical for organic molecules of this size and polarity. |

| Solubility | Soluble in DMSO, CHCl₃, Ethyl Acetate; Insoluble in Water | The aromatic structure suggests solubility in common organic solvents, while the lack of highly polar, H-bonding groups predicts poor aqueous solubility. |

| UV-Vis λmax | 280 - 320 nm (estimated in EtOH/MeOH) | The extended π-conjugation system involving the pyrrole, phenyl ring, and carbonyl group is expected to result in strong UV absorption in this range. |

Predicted Spectroscopic Data for Structural Elucidation

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.6-9.8 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ 7.3-7.6 ppm (m, 4H): Protons on the 3-chlorophenyl ring.

-

δ 7.1-7.2 ppm (dd, 1H): Pyrrole H5 proton.

-

δ 6.9-7.0 ppm (dd, 1H): Pyrrole H3 proton.

-

δ 6.3-6.4 ppm (t, 1H): Pyrrole H4 proton.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~125-140 ppm: Aromatic carbons (phenyl and pyrrole C2, C5).

-

δ ~110-120 ppm: Pyrrole carbons (C3, C4).

-

-

IR Spectroscopy (KBr, cm⁻¹):

-

~1665 cm⁻¹: Strong C=O stretch of the conjugated aldehyde. This value is consistent with similarly structured compounds.[4]

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1500-1600 cm⁻¹: C=C stretching from aromatic rings.

-

~700-800 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

m/z 205 (M⁺) and 207 (M+2): Molecular ion peaks showing a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.

-

m/z 176: Fragment corresponding to the loss of the formyl group (-CHO).

-

Anticipated Chemical Reactivity

The molecule's reactivity is dictated by its primary functional groups: the aldehyde and the N-arylpyrrole ring.

Caption: Key reaction sites on the target molecule.

-

Reactions at the Aldehyde: The aldehyde group is the most reactive site for nucleophilic attack. It can readily undergo:

-

Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding primary alcohol, 1-(3-chlorophenyl)-1H-pyrrol-2-yl)methanol.

-

Oxidation: Using reagents like potassium permanganate (KMnO₄) or Jones reagent to yield the carboxylic acid, 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid.

-

Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted amines. This is a cornerstone reaction in drug discovery for library synthesis.

-

Condensation Reactions: Participation in Knoevenagel or aldol-type condensations with active methylene compounds.

-

Wittig Reaction: Conversion of the aldehyde to an alkene using a phosphonium ylide.

-

-

Reactions on the Pyrrole Ring: The pyrrole ring is electron-rich; however, the N-aryl group and C2-aldehyde are both electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole. If forced, substitution (e.g., nitration, halogenation) is predicted to occur at the C4 position, which is least deactivated.

Potential Applications and Conclusion

Potential Applications:

-

Medicinal Chemistry Scaffold: This molecule is an ideal starting point for constructing libraries of novel compounds. The aldehyde can be derivatized to explore structure-activity relationships (SAR) for various biological targets. Pyrrole derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.

-

Intermediate for Fused Heterocycles: The aldehyde and the H3-proton can participate in cyclocondensation reactions to build fused ring systems, such as pyrrolo[1,2-a]pyrazines or other pharmacologically relevant cores.

-

Materials Science: N-aryl pyrroles can serve as monomers for the synthesis of conductive polymers or as components in organic light-emitting diodes (OLEDs) and dyes.

Conclusion: this compound represents a molecule of significant synthetic potential. While specific experimental data is limited, this guide provides a comprehensive and scientifically grounded pathway for its synthesis via a Paal-Knorr/Vilsmeier-Haack sequence. The predicted physicochemical and spectroscopic data herein establish a reliable benchmark for its characterization. Its versatile aldehyde functionality makes it an attractive building block for researchers in drug discovery and materials science. This document serves as a complete foundational resource for any scientist beginning work with this compound.

References

- CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

Reddy, et al. - Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link]

-

Otsuka, et al. (2023) - Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

PubChem - 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

PharmaCompass - 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. [Link]

-

Chemistry Steps - Vilsmeier-Haack Reaction. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles behind the spectroscopic techniques employed. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-tested protocols for data acquisition and interpretation are provided to ensure scientific integrity and reproducibility. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these methods for their specific applications.

Introduction: The Significance of this compound

Pyrrole-2-carbaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse physiological activities.[1] The introduction of a 3-chlorophenyl substituent at the 1-position of the pyrrole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. The aldehyde functional group at the 2-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs.

The precise structural elucidation of this compound is paramount for understanding its chemical reactivity and for establishing structure-activity relationships (SAR) in drug development. This guide provides the essential spectroscopic framework for its unambiguous identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with the standard IUPAC numbering system is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on established chemical shift principles for aromatic and heterocyclic systems.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.60 | s | - | 1H | H-aldehyde |

| ~7.50 | t | ~1.8 | 1H | H2' |

| ~7.45 | ddd | ~7.8, 1.8, 1.2 | 1H | H6' |

| ~7.40 | t | ~7.8 | 1H | H5' |

| ~7.30 | ddd | ~7.8, 2.0, 1.2 | 1H | H4' |

| ~7.15 | dd | ~3.5, 1.8 | 1H | H5 |

| ~6.95 | dd | ~3.5, 2.5 | 1H | H3 |

| ~6.30 | t | ~3.5 | 1H | H4 |

Rationale for Predictions:

-

Aldehydic Proton (H-aldehyde): This proton is highly deshielded due to the anisotropic effect of the carbonyl group and will appear as a sharp singlet far downfield.

-

Chlorophenyl Protons (H2', H4', H5', H6'): The substitution pattern on the phenyl ring will lead to a complex multiplet system. The proton at C2' will be a triplet due to coupling with H4' and H6'. The remaining protons will exhibit doublet of doublet of doublet patterns due to ortho, meta, and para couplings, though some may appear as simpler multiplets due to overlapping signals.

-

Pyrrole Protons (H3, H4, H5): These protons will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing aldehyde group and the N-aryl substituent. The coupling constants are characteristic of a 2-substituted pyrrole ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~140.0 | C1' |

| ~135.0 | C3' |

| ~132.0 | C2 |

| ~130.5 | C5' |

| ~129.0 | C6' |

| ~128.0 | C5 |

| ~127.0 | C4' |

| ~125.0 | C2' |

| ~115.0 | C3 |

| ~110.0 | C4 |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is significantly deshielded and appears at the lowest field.

-

Aromatic and Heteroaromatic Carbons: The chemical shifts of the phenyl and pyrrole carbons are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. The carbon bearing the chlorine atom (C3') and the carbon attached to the nitrogen (C1') will be downfield.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 2.0 s.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.0 s.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum.

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.

Predicted IR Absorption Frequencies

The predicted IR spectrum is based on characteristic vibrational frequencies of aldehydes and aromatic compounds.[4][5][6][7][8]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1380 | Medium | C-N stretch |

| ~1100 | Strong | C-Cl stretch |

| ~800-700 | Strong | Aromatic C-H bend (out-of-plane) |

Rationale for Predictions:

-

C=O Stretch: The conjugation of the aldehyde with the pyrrole ring is expected to lower the C=O stretching frequency compared to a saturated aldehyde.[7]

-

Aldehydic C-H Stretch: The presence of two distinct peaks (a Fermi doublet) around 2850 and 2750 cm⁻¹ is a hallmark of an aldehyde.[5][6]

-

Aromatic Vibrations: The various C-H and C=C stretching and bending modes of the pyrrole and chlorophenyl rings will give rise to a series of absorptions in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 219/221 | [M]⁺ (Molecular ion, with 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 218/220 | [M-H]⁺ |

| 190/192 | [M-CHO]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 94 | [C₅H₄N]⁺ (pyrrole ring) |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak will show the characteristic isotopic pattern for a compound containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways for aldehydes include the loss of a hydrogen radical or the entire formyl group.[9] Cleavage of the N-aryl bond is also a likely fragmentation pathway.[10]

Experimental Protocol for MS Data Acquisition

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

MS Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

Caption: Workflow for structural confirmation by GC-MS.

Conclusion

This technical guide provides a comprehensive spectroscopic roadmap for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers in organic synthesis and drug discovery. The principles and rationales provided herein are intended to empower scientists to not only verify the structure of this specific compound but also to apply these spectroscopic techniques to a broader range of novel molecules.

References

-

Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]

- Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.

-

5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. PubChem. Available at: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. ResearchGate. Available at: [Link]

-

IR: aldehydes. University of Calgary. Available at: [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. ACS Publications. Available at: [Link]

-

The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

-

(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Wiley. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifesciencesite.com [lifesciencesite.com]

The Anticipated Biological Profile of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide delves into the predicted biological landscape of a specific, yet under-investigated derivative: 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde . While direct experimental data for this compound is not extensively available in current literature, this document provides a comprehensive, predictive analysis based on the well-established bioactivities of structurally related N-aryl pyrrole-2-carbaldehydes and analogous chlorophenyl-containing heterocyclic compounds. We will explore the probable anticancer and antimicrobial properties, hypothesize potential mechanisms of action, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of this promising molecule. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic potential of this and similar compounds.

Introduction: The Pyrrole Scaffold and the Significance of N-Aryl Substitution

The pyrrole ring is a privileged structure in drug discovery, present in a multitude of natural products and synthetic molecules exhibiting significant biological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The functionalization of the pyrrole core, particularly at the N-1 position with an aryl group, profoundly influences its pharmacokinetic and pharmacodynamic profile. The introduction of a 3-chlorophenyl moiety, as in our target compound, is of particular interest. The chloro-substituent can enhance lipophilicity, potentially improving membrane permeability, and can also engage in specific halogen bonding interactions with biological targets, thereby modulating activity and selectivity.

This guide will, therefore, focus on the following anticipated biological activities for this compound:

-

Anticancer Activity: Based on the known cytotoxicity of various pyrrole-2-carbaldehyde derivatives against numerous cancer cell lines.

-

Antimicrobial Activity: Drawing parallels from the established antibacterial and antifungal properties of related pyrrole compounds.

Predicted Anticancer Activity and Mechanistic Insights

The anticancer potential of pyrrole derivatives is well-documented, with many exhibiting potent cytotoxic effects through diverse mechanisms of action.[1] While specific data for this compound is pending, we can infer its likely activity and mechanisms from closely related analogues.

Structure-Activity Relationship and Cytotoxicity Prediction

Numerous studies have demonstrated that N-aryl pyrrole derivatives exhibit significant anticancer activity. For instance, various substituted pyrrole-2-carbaldehydes have shown cytotoxicity against a range of human cancer cell lines, including glioblastoma, lung cancer, melanoma, and hepatocellular carcinoma. The presence of a halogenated phenyl ring often correlates with enhanced cytotoxic potency. Therefore, it is highly probable that this compound will exhibit cytotoxic activity against various cancer cell lines.

Hypothesized Mechanisms of Anticancer Action

Based on the mechanisms elucidated for related pyrrole compounds, this compound could exert its anticancer effects through one or more of the following pathways:

-

Induction of Apoptosis: Many cytotoxic pyrrole derivatives have been shown to induce programmed cell death. This is often mediated through the activation of caspase cascades.

-

Cell Cycle Arrest: The compound may arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase), thereby inhibiting cancer cell proliferation.

-

Inhibition of Protein Kinases: Pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[2] The 3-chlorophenyl group could play a key role in the binding of the molecule to the kinase active site.

The following diagram illustrates a potential mechanism of action involving the induction of apoptosis.

Caption: Hypothesized apoptotic pathway induced by the compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the predicted anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed.

1. Cell Culture:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

3. Compound Treatment:

- The following day, cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

4. MTT Assay:

- After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

- The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

5. Data Analysis:

- The absorbance is measured at 570 nm using a microplate reader.

- The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Predicted Antimicrobial Activity

The pyrrole scaffold is a common feature in many natural and synthetic antimicrobial agents.[3] The presence of the N-aryl group and the carbaldehyde function in this compound suggests potential activity against a range of bacterial and fungal pathogens.

Basis for Predicted Antimicrobial Activity

Derivatives of pyrrole-2-carbaldehyde and related pyrrolamides have demonstrated significant antibacterial and antifungal properties.[3] The mechanism of action for these compounds can vary, but often involves the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the 3-chlorophenyl group may facilitate the compound's passage through microbial cell membranes.

Hypothesized Mechanism of Antimicrobial Action

A plausible mechanism for the antimicrobial activity of this compound could involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This is a known target for many heterocyclic antibacterial agents.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

-

To a solution of 3-chloroaniline in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.

-

To this Vilsmeier reagent, add a solution of 1-(3-chlorophenyl)-1H-pyrrole in DMF.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Basify the solution with aqueous sodium hydroxide.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

Quantitative Data Summary (Predictive)

The following table summarizes the anticipated potency of this compound based on data for structurally related compounds. These values are for illustrative purposes and require experimental validation.

| Biological Activity | Assay | Predicted Potency (IC50 / MIC) |

| Anticancer | MTT Assay (MCF-7) | 1 - 10 µM |

| Anticancer | MTT Assay (A549) | 5 - 25 µM |

| Antibacterial | MIC (S. aureus) | 8 - 32 µg/mL |

| Antibacterial | MIC (E. coli) | 16 - 64 µg/mL |

Conclusion and Future Directions

This technical guide has laid out a scientifically-grounded, predictive framework for investigating the biological activities of this compound. Based on the extensive literature on related pyrrole derivatives, this compound is a promising candidate for further exploration as a potential anticancer and antimicrobial agent. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of this molecule. Future research should focus on validating these predicted activities, elucidating the precise mechanisms of action, and exploring further structural modifications to optimize potency and selectivity. The insights and methodologies presented herein are intended to catalyze and guide these future drug discovery efforts.

References

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023-03-13).

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025-08-06).

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro studies of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde"

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde and its Analogs

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, from the heme cofactor in hemoglobin to complex marine alkaloids with potent pharmacological properties.[1][2] Within this broad class, the pyrrole-2-carbaldehyde (Py-2-C) scaffold has emerged as a particularly privileged structure.[3][4] Py-2-C derivatives are found in natural products isolated from diverse sources, including fungi, plants, and marine sponges, and they exhibit a wide spectrum of physiological activities.[3][4]

Recent research has highlighted the significant cytotoxic potential of substituted pyrrole-2-carbaldehydes against various human cancer cell lines, establishing the pyrrole scaffold as a promising starting point for the design of novel anticancer agents.[2][5][6] Furthermore, the inherent chemical reactivity of the aldehyde group, combined with the tunable electronic properties of the pyrrole ring and its substituents, makes this class of compounds a fertile ground for discovering new antimicrobial, anti-inflammatory, and insecticidal agents.[7][8]

This guide focuses on a specific, novel derivative, This compound . While direct in vitro studies on this particular molecule are not yet prevalent in the public domain, its structural features—namely the N-aryl substitution with an electron-withdrawing chlorine atom—suggest a strong potential for biological activity. This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of this compound and its analogs. We will proceed from the foundational aspects of its synthesis to a detailed, tiered workflow for evaluating its biological potential, grounded in established methodologies and the known activities of structurally related compounds.

Synthesis and Characterization: A Conceptual Framework

The synthesis of substituted pyrrole-2-carbaldehydes can be achieved through various established organic chemistry methodologies. A common and efficient approach involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[9] For our target compound, this compound, a plausible synthetic route would involve the reaction of a suitable ketone, 3-chloroaniline, and an acetoacetate ester, mediated by a copper catalyst and an oxidizing agent like iodine in the presence of oxygen.[9] This method is advantageous as it often avoids the use of hazardous, stoichiometric oxidants and can proceed under relatively mild conditions.[9]

Alternative multi-component reactions or cycloaddition strategies can also be employed to construct the functionalized pyrrole ring.[10] Regardless of the chosen synthetic path, rigorous characterization of the final compound is paramount. This involves a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the elemental composition and exact mass of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the aldehyde carbonyl (C=O) and the aromatic C-Cl bond.

Once synthesized and characterized, the compound is ready for in vitro evaluation.

Proposed In Vitro Evaluation Workflow

A logical, tiered approach is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow is proposed for this compound, prioritizing broad screening for cytotoxic and antimicrobial activities before delving into more specific mechanistic studies.

Caption: Proposed workflow for the in vitro evaluation of novel pyrrole derivatives.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U251 glioblastoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

- Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations.

- Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control). Also, include a vehicle control (medium with the highest concentration of DMSO used).

3. Incubation and Assay:

- Incubate the plate for 48-72 hours at 37°C.

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

1. Preparation of Inoculum:

- Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans).

- Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) overnight.

- Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

2. Compound Preparation and Plate Setup:

- In a 96-well plate, add 50 µL of sterile broth to all wells.

- Prepare a 2X concentrated stock of this compound and add 50 µL to the first column of wells.

- Perform a two-fold serial dilution across the plate by transferring 50 µL from one column to the next.

3. Inoculation and Incubation:

- Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

- Controls: Include a growth control well (inoculum, no compound), a sterility control well (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

- Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

4. MIC Determination:

- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

- Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 8.5 ± 0.7 |

| MCF-7 | Breast Adenocarcinoma | 12.3 ± 1.1 |

| U251 | Glioblastoma | 4.2 ± 0.5 |

| HCT-116 | Colon Carcinoma | > 50 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |

Potential Mechanisms of Action

Based on the literature for related pyrrole compounds, several potential mechanisms of action could be investigated if significant biological activity is observed. For anticancer activity, pyrrole derivatives have been known to induce apoptosis and disrupt cell cycle progression.[2] The presence of the electrophilic aldehyde and the overall electronic profile of the molecule could facilitate interaction with key cellular nucleophiles, such as cysteine residues in enzymes or transcription factors.

A plausible hypothesis is the inhibition of a signaling pathway critical for cancer cell survival, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

To investigate this, downstream experiments would include Western blotting to probe the phosphorylation status of Akt and its substrates, as well as caspase activation assays (e.g., Caspase-3/7 activity) to confirm the induction of apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. By following a structured workflow of primary screening, hit validation, and preliminary mechanism of action studies, researchers can efficiently characterize the biological potential of this and other novel pyrrole derivatives. Positive results from these in vitro assays would warrant further investigation, including more extensive profiling against larger cancer cell panels, in vivo efficacy studies in animal models, and detailed toxicological assessments. The pyrrole-2-carbaldehyde scaffold remains a highly promising area for the discovery of new therapeutic agents, and a systematic approach to its exploration is key to unlocking its full potential.

References

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023-03-13).

- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) | ACS Omega. (2022-01-25).

- Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives - sioc-journal.cn.

- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Publishing. (2018-04-24).

- Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.

- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI. (2023-10-27).

- Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry.

- Synthesis, characterization and biological activity of novel pyrrole compounds. (2025-11-05).

- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025-08-06).

- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][7][10] thiadiazine derivatives - PMC. Available from:

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (2021-03-30).

- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023-03-13).

- Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling.

- (PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate.

- Synthesis and biological evaluation of some novel pyrrole derivatives. - CABI Digital Library.

- Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis - Benchchem.

- Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC.

- Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides - sioc-journal.cn.

- Antimicrobial activity of some novel heterocyclic compounds - Wisdom Library. (2024-12-27).

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (2022-08-09).

- Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives [sioc-journal.cn]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 10. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 11. pnrjournal.com [pnrjournal.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the potential mechanism of action of the novel synthetic compound, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related pyrrole-2-carbaldehyde derivatives to propose a well-founded hypothetical mechanism. Furthermore, it outlines a rigorous, multi-faceted experimental strategy to systematically investigate and validate this proposed mechanism, serving as a roadmap for future research and development.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Marketed drugs containing the pyrrole moiety exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring the versatility of this heterocyclic system.[1][2] The diverse biological activities of pyrrole derivatives stem from their ability to interact with a multitude of biological targets, including enzymes and signaling proteins.[3]

The subject of this guide, this compound, is a synthetic compound featuring a pyrrole-2-carbaldehyde core substituted with a 3-chlorophenyl group at the N1 position. While the specific biological activity of this compound is yet to be fully elucidated, its structural motifs suggest the potential for significant pharmacological effects. This guide will delve into a plausible mechanism of action and provide the experimental framework necessary to uncover its therapeutic promise.

A Proposed Mechanism of Action: Inhibition of Pro-inflammatory and Oncogenic Signaling Pathways

Based on the known activities of structurally similar pyrrole-containing compounds, we hypothesize that this compound may exert its biological effects through the dual inhibition of key enzymes in pro-inflammatory and oncogenic signaling pathways, potentially targeting Cyclooxygenase-2 (COX-2) and downstream cellular signaling cascades.

Several lines of evidence support this hypothesis:

-

Anti-inflammatory Potential: Numerous pyrrole derivatives are known to possess potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[4] The substitution pattern of this compound may facilitate its binding to the active site of COX-2.

-

Anticancer Activity: The disruption of inflammatory pathways is intrinsically linked to the prevention of carcinogenesis. Furthermore, many pyrrole derivatives have demonstrated direct anticancer effects by inducing apoptosis and inhibiting cell proliferation.[2]

-

Modulation of Signaling Pathways: Pyrrole-2-carboxaldehyde derivatives have been shown to modulate critical signaling pathways, such as the mitochondrial ROS-regulated HIF-1 signaling pathway, which is implicated in both inflammation and cancer.[5]

This proposed mechanism provides a solid foundation for a structured investigation into the pharmacological profile of this compound.

Experimental Validation of the Proposed Mechanism of Action

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This will involve a combination of in vitro biochemical assays, cell-based functional assays, and target identification methodologies.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of our primary hypothesized target, COX-2, as well as other related enzymes to assess selectivity.

Table 1: In Vitro Enzyme Inhibition Assay Panel

| Target Enzyme | Assay Principle | Readout | Purpose |

| Cyclooxygenase-2 (COX-2) | Measures the conversion of arachidonic acid to prostaglandin H2. | Colorimetric or Fluorometric | Determine direct inhibition of COX-2. |

| Cyclooxygenase-1 (COX-1) | Measures the conversion of arachidonic acid to prostaglandin H2. | Colorimetric or Fluorometric | Assess selectivity for COX-2 over COX-1. |

| 5-Lipoxygenase (5-LOX) | Measures the formation of leukotrienes from arachidonic acid. | Spectrophotometric | Evaluate broader anti-inflammatory potential. |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and a fluorometric probe solution.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add purified human recombinant COX-2 enzyme to each well. Add the diluted test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid and the fluorometric probe to initiate the reaction.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Tier 2: Cell-Based Functional Assays

Following the in vitro validation, the next crucial step is to assess the compound's activity in a cellular context. This will help to understand its effects on downstream signaling pathways and cellular phenotypes.

Experimental Workflow: Investigating Cellular Signaling Pathways

Figure 1: Workflow for cell-based signaling pathway analysis.

Experimental Protocol: NF-κB Reporter Gene Assay

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB response element upstream of a luciferase reporter gene.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Stimulation: After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB transcriptional activity.

Tier 3: Target Deconvolution and Validation

While the initial tiers focus on validating the hypothesized mechanism, it is crucial to employ unbiased approaches to identify all potential molecular targets of this compound.

Methodologies for Target Identification

-

Affinity Chromatography: Immobilize the compound on a solid support and use it to capture interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.

-

Computational Docking: Utilize in silico models of known protein targets to predict the binding affinity and mode of interaction of the compound.[6]

-

Thermal Shift Assays (DSF): Measure the change in the melting temperature of a protein in the presence of the compound to assess direct binding.

Diagram of Target Identification Workflow

Figure 2: An integrated approach to target identification.

Summary and Future Directions

This technical guide has proposed a plausible mechanism of action for this compound, centered on the inhibition of pro-inflammatory and oncogenic signaling pathways. The outlined experimental strategy provides a clear and logical path to validate this hypothesis and to uncover the full pharmacological profile of this promising compound. The successful elucidation of its mechanism of action will be a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

References

-

Kilic-Kurt, Z., et al. (2019). Pyrrolo[2,3-d]pyrimidines bearing an urea moiety at position 2 of the scaffold, which exhibit cytotoxic activity against A549, PC-3, and MCF-7 cell lines. Bioorganic Chemistry, 86, 345-356. [Link]

-

Sharma, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(63), 38483-38507. [Link]

-

Chen, X., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 153, 10-20. [Link]

-

Lee, H., & Kim, D. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3318-3325. [Link]

-

Ohta, S., et al. (2007). Pyrrole-2-carboxaldehydes from the marine sponge Mycale sp. inhibit hypoxia-inducible factor-1 (HIF-1) activation. Bioorganic & Medicinal Chemistry, 15(15), 5235-5242. [Link]

-

Barker, D., et al. (2020). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 25(23), 5648. [Link]

-

Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

-

Wang, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 632-635. [Link]

-

Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

-

BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neuroscience Journal, 2022, 1-12. [Link]

-

Mini-Reviews in Medicinal Chemistry. (2022). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Perspective. Mini-Reviews in Medicinal Chemistry, 22(18), 2387-2408. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Approach to Pharmacological Targets of Pyrrole Family From Med...: Ingenta Connect [ingentaconnect.com]

- 4. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

A Strategic Guide to Unveiling the Therapeutic Targets of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

This document provides a comprehensive, in-depth technical guide for the systematic identification and validation of potential therapeutic targets for the novel compound, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. Given the nascent stage of research on this specific molecule, this guide is structured as a strategic roadmap, outlining a logical, multi-phased approach from initial hypothesis generation to preclinical validation. The methodologies described herein are grounded in established principles of modern drug discovery and are designed to ensure scientific rigor and trustworthiness at each stage.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities. Pyrrole derivatives have demonstrated potential as antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory agents.[1][2] The core structure is present in approved medicines such as atorvastatin, ketorolac, and the multi-kinase inhibitor sunitinib.[1]

The subject of this guide, this compound, combines this versatile pyrrole core with a chlorophenyl substituent and a reactive carbaldehyde group. This unique combination suggests the potential for novel biological activity. Naturally occurring pyrrole-2-carbaldehyde derivatives have been shown to possess physiological activities, including the induction of NAD(P)H quinone oxidoreductase (NQO1), an enzyme involved in cellular defense against oxidative stress, and the regulation of cell cycle progression.[3]

The absence of published data on this compound necessitates a systematic and unbiased approach to elucidate its mechanism of action and identify its molecular targets. This guide provides the strategic framework for such an investigation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The most resource-effective first step is to leverage computational tools to generate a tractable list of potential protein targets. This in silico phase helps to prioritize subsequent experimental work.

The causality behind this initial step is risk mitigation and efficiency. Wet lab screening against the entire proteome is infeasible. By using the compound's structure to predict its most likely binding partners, we can focus our resources on a smaller, more relevant set of targets.

Core In Silico Methodologies

-

Ligand-Based Virtual Screening: This approach relies on the principle that structurally similar molecules often have similar biological targets.

-

2D Similarity Searching: Utilize databases such as ChEMBL, PubChem, and BindingDB to find compounds with high Tanimoto similarity to the query molecule. The known targets of these "neighboring" compounds become our primary list of potential targets.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model from the query compound, defining the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen 3D conformer databases of known drugs and bioactive molecules.

-

-

Structure-Based Virtual Screening (Molecular Docking): If a high-confidence target class is identified from ligand-based screening (e.g., kinases, GPCRs), molecular docking can be employed.

-

A virtual library of potential targets is assembled.

-

The 3D structure of this compound is docked into the binding sites of these proteins.

-

Docking scores and binding poses are analyzed to predict the most favorable interactions, suggesting high-affinity targets.

-

Visualization: In Silico Workflow

Caption: Workflow for in silico prediction of therapeutic targets.

Data Presentation: Putative Target Prioritization

| Methodology | Primary Output | Confidence Level | Example Putative Targets |

| 2D Similarity Search | List of similar compounds and their known targets | Low to Medium | Kinases, GPCRs, Nuclear Receptors |

| Pharmacophore Screening | Hit list of compounds matching the 3D pharmacophore | Medium | Specific enzyme families (e.g., HDACs) |

| Molecular Docking | Binding affinity scores and poses for selected targets | Medium to High | Top-ranked kinases (e.g., VEGFR, EGFR) |

Phase 2: In Vitro Phenotypic Screening and Target Deconvolution

With a list of hypotheses from Phase 1, the next step is to determine the compound's actual biological effect in a cellular context. This phase moves from prediction to observation.

Tier 1: Broad Phenotypic Screening

The initial goal is to cast a wide net to capture any significant cellular phenotype. This is crucial because the in silico predictions may be incomplete or incorrect. A phenotypic hit provides an unbiased starting point for identifying the relevant pathway and, ultimately, the target.

Experimental Protocol: Cell Viability/Proliferation Assay (MTS)

-

Cell Plating: Seed various cancer and non-cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control (e.g., DMSO). Plot the results to determine the IC50 (half-maximal inhibitory concentration).

A potent and selective effect in a specific cell line (e.g., a lung cancer cell line but not a normal fibroblast line) provides a strong rationale for further investigation in that context.

Tier 2: Unbiased Target Identification (Chemical Proteomics)

If a robust phenotype is observed, the critical next step is to identify the direct binding partner(s) of the compound. Affinity-based chemical proteomics is a powerful, unbiased method for this.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of the parent compound that incorporates a linker and an affinity tag (e.g., biotin). It is critical to first validate that this new probe retains the biological activity of the parent compound.

-

Lysate Preparation: Prepare a protein lysate from the cells that exhibited the strongest phenotypic response.

-

Affinity Pulldown: Incubate the cell lysate with the biotinylated probe. As a crucial control, also incubate a parallel lysate with the probe in the presence of a large excess of the original, untagged compound. This competition experiment distinguishes specific binders from non-specific ones.

-

Capture: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins.

-

Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the high-confidence candidate targets.

Visualization: Target Identification and Validation Cascade

Caption: Experimental cascade for target identification and validation.

Phase 3: Target Validation and Mechanism of Action

Identifying a binding partner is not sufficient; it must be validated. Target validation aims to prove that modulating the identified protein is directly responsible for the compound's observed cellular effect.[4]

Core Validation Methodologies

-

Direct Target Engagement: Confirm that the compound binds directly to the candidate protein in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A binding event stabilizes the protein, resulting in a higher melting temperature.

-

-

Genetic Validation: Use genetic tools to mimic the pharmacological effect of the compound.

-

siRNA/CRISPR Knockdown: Reduce the expression of the candidate target protein using siRNA or CRISPR-Cas9. If the knockdown phenocopies the effect of the compound (e.g., reduces cell viability), it provides strong evidence that the protein is on-pathway.

-

Rescue Experiments: Conversely, overexpressing a drug-resistant mutant of the target protein in the presence of the compound should rescue the cells from its effects.

-

Elucidating the Downstream Pathway

Once the direct target is validated, the next step is to map the signaling pathway through which it acts.

-

Western Blotting: If the target is a kinase, analyze the phosphorylation status of its known downstream substrates after compound treatment.

-

RNA-Sequencing: Perform RNA-seq on cells treated with the compound to identify global changes in gene expression, providing a comprehensive view of the affected pathways.

Visualization: Hypothetical Signaling Pathway

Caption: Hypothetical pathway inhibited by the compound.

Conclusion

The journey to identify and validate the therapeutic targets of a novel compound like this compound is a meticulous, multi-step process. It begins with a broad, computationally driven search for potential targets, which are then rigorously tested through a cascade of in vitro experiments. By combining phenotypic screening with unbiased chemical proteomics, we can confidently identify candidate targets. Subsequent validation using orthogonal methods, such as CETSA and genetic manipulation, is essential to confirm that the identified target is indeed responsible for the compound's biological activity. This systematic approach, grounded in scientific integrity, maximizes the probability of successfully translating a promising chemical scaffold into a viable therapeutic strategy.

References

-

Butnariu, M., & Sarac, I. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Insilico Medicine. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Available at: [Link]

-

Yoshida, T., & Uenakai, K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available at: [Link]

-

Singh, R., et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research J. Pharm. and Tech. Available at: [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

"derivatives of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde"

An In-depth Technical Guide to the Derivatives of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Therapeutic Applications, and Future Perspectives

Abstract